molecular formula C13H20ClN B6344067 [(2E)-2-Methyl-3-phenylprop-2-en-1-yl](propyl)amine hydrochloride CAS No. 1240590-81-1

[(2E)-2-Methyl-3-phenylprop-2-en-1-yl](propyl)amine hydrochloride

Cat. No.: B6344067
CAS No.: 1240590-81-1
M. Wt: 225.76 g/mol
InChI Key: CBFBHBQKNQFZQE-VHPXAQPISA-N
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Description

(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research, drug synthesis, catalyst development, and material science investigations(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine. Its molecular formula is C13H19N and it has a molecular weight of 189.3 g/mol(2E)-2-methyl-3-phenylprop-2-en-1-ylamine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine with hydrochloric acid to form the hydrochloride salt(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine. The reaction typically involves refluxing the amine in an appropriate solvent, followed by the addition of hydrochloric acid to precipitate the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride is widely used in scientific research due to its unique structure and reactivity(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine. It is employed in drug synthesis, where it serves as a building block for the development of new pharmaceuticals. Additionally, it is used in catalyst development for various chemical reactions and in material science investigations to explore new materials with unique properties.

Mechanism of Action

(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride is unique due to its specific structure and reactivity(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine. Similar compounds include other amines and phenylpropenyl derivatives, but the presence of the methyl group and the specific arrangement of atoms in this compound set it apart. These differences can lead to variations in reactivity and applications.

Comparison with Similar Compounds

Properties

IUPAC Name

(E)-2-methyl-3-phenyl-N-propylprop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-3-9-14-11-12(2)10-13-7-5-4-6-8-13;/h4-8,10,14H,3,9,11H2,1-2H3;1H/b12-10+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFBHBQKNQFZQE-VHPXAQPISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(=CC1=CC=CC=C1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC/C(=C/C1=CC=CC=C1)/C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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